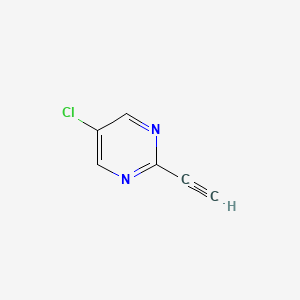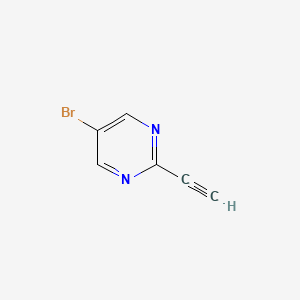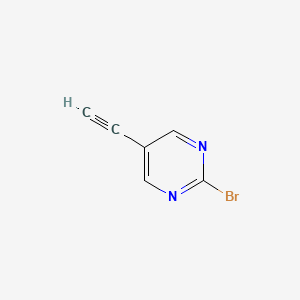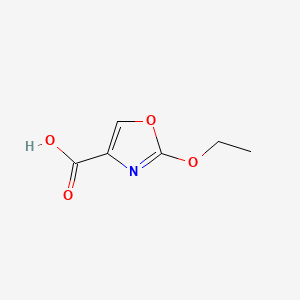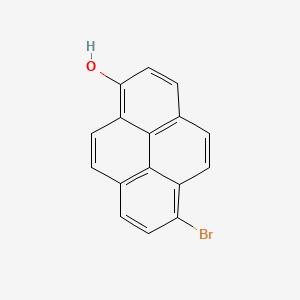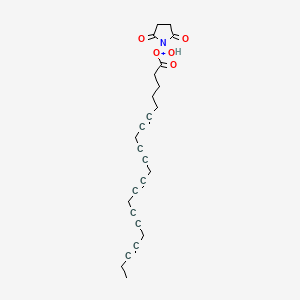
1-Pentyn-3-ol,3,4-dimethyl-,allophanate(6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate (6CI) is an organic compound with the molecular formula C7H12O. It is also known by other names such as 3,4-Dimethyl-1-penten-3-ol and 3,4-Dimethyl-1-pentyn-3-ol . This compound is characterized by its unique structure, which includes a pentynol backbone with two methyl groups attached at the 3rd and 4th positions.
Vorbereitungsmethoden
The synthesis of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethyl-1-pentyn-3-ol with allophanate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triple bond, leading to the formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Pentyn-3-ol, 3,4-dimethyl-, allophanate can be compared with other similar compounds such as:
3,4-Dimethyl-1-penten-3-ol: Similar structure but different functional groups.
3,4-Dimethyl-1-pentyn-3-ol: Similar structure but without the allophanate group.
1-Pentyn-3-ol: Lacks the methyl groups at the 3rd and 4th positions.
These comparisons highlight the uniqueness of 1-Pentyn-3-ol, 3,4-dimethyl-, allophanate in terms of its chemical structure and reactivity.
Eigenschaften
CAS-Nummer |
109096-76-6 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.222 |
IUPAC-Name |
3,4-dimethylpent-1-yn-3-yl N-carbamoylcarbamate |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(4,6(2)3)14-8(13)11-7(10)12/h1,6H,2-4H3,(H3,10,11,12,13) |
InChI-Schlüssel |
RGWBIWZJIHLLTG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#C)OC(=O)NC(=O)N |
Synonyme |
1-Pentyn-3-ol,3,4-dimethyl-,allophanate(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


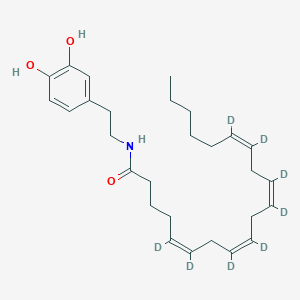

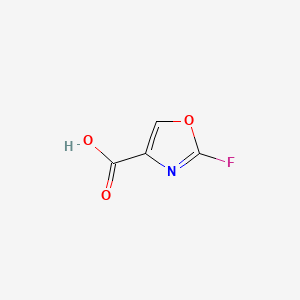
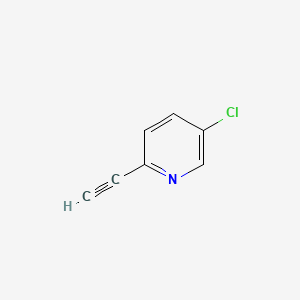
![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
